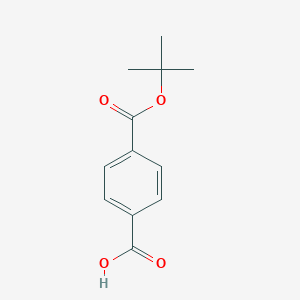

4-(tert-Butoxycarbonyl)benzoic acid

Overview

Description

4-(tert-Butoxycarbonyl)benzoic acid is an organic compound with the molecular formula C12H14O4. It is a white to off-white crystalline solid that is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane. This compound is commonly used as an esterifying, acylating, and acylation reagent in organic synthesis .

Mechanism of Action

Target of Action

The primary target of 4-(tert-Butoxycarbonyl)benzoic acid is the carboxyl group of the benzene-1,4-dicarboxylic acid . This compound plays a crucial role in organic synthesis .

Mode of Action

The mode of action of this compound involves creating a covalent connection between the carbon atom of the tert-butyl group and the carboxyl group of the benzene-1,4-dicarboxylic acid . This bond formation occurs via a nucleophilic substitution reaction .

Biochemical Pathways

It’s known that this compound is used in organic synthesis , suggesting that it may be involved in various biochemical reactions.

Result of Action

The result of the action of this compound is the formation of a covalent bond between the carbon atom of the tert-butyl group and the carboxyl group of the benzene-1,4-dicarboxylic acid . This makes it a versatile and effective compound for organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction involving this compound is typically carried out at low temperatures . Additionally, it’s important to avoid contact with oxidizing agents and strong acids during storage to prevent dangerous reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(tert-Butoxycarbonyl)benzoic acid can be synthesized by reacting benzoic acid with tert-butanol. The reaction typically involves mixing benzoic acid and tert-butanol in a molar ratio of 1:1.2. A catalyst, such as sulfuric acid or dimethyl sulfate, is added slowly at low temperatures (0-5°C) while stirring the mixture. After the reaction is complete, the product is filtered and washed with cold ether, followed by drying to obtain the final compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Nucleophilic substitution: The tert-butyl group can be replaced by other nucleophiles.

Esterification: It can form esters with alcohols.

Acylation: It can act as an acylating agent in reactions with amines and alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles such as amines and alcohols, often under basic conditions.

Esterification: Typically involves alcohols and acid catalysts like sulfuric acid.

Acylation: Uses reagents like amines and alcohols, often in the presence of a base or acid catalyst.

Major Products Formed

Nucleophilic substitution: Produces substituted benzoic acids.

Esterification: Forms esters of benzoic acid.

Acylation: Results in acylated products such as amides and esters.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- CAS Number : 20576-82-3

- IUPAC Name : 4-(tert-butoxycarbonyl)benzoic acid

- Physical Form : Solid

Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the preparation of ampreloxetine (TD-9855), a norepinephrine reuptake inhibitor. This compound is significant for treating conditions such as neurogenic orthostatic hypotension .

PROTAC Development

This compound is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed for targeted protein degradation, which can enhance the specificity and efficacy of treatments by selectively degrading disease-causing proteins .

Synthesis of Pyrrolidinone Analogs

This compound is involved in synthesizing pyrrolidinone analogs that act as potential 20S proteasome inhibitors. These inhibitors have implications in cancer therapy and other diseases where proteasome activity plays a critical role .

Linkers in Organic Synthesis

The compound's structure allows it to function effectively as a linker in various chemical reactions, facilitating the formation of more complex molecules. The tert-butoxycarbonyl (Boc) group provides protection for amines during synthesis, which is essential for multi-step organic reactions .

Case Studies and Research Findings

Comparison with Similar Compounds

Similar Compounds

- 4-(tert-Butoxycarbonyl)benzyl alcohol

- 4-(tert-Butoxycarbonyl)benzyl chloride

- 4-(tert-Butoxycarbonyl)benzylamine

Uniqueness

4-(tert-Butoxycarbonyl)benzoic acid is unique due to its stability and reactivity. Unlike its similar compounds, it offers a balance between being a stable solid at room temperature and being reactive enough to participate in various organic reactions. Its ability to form esters, amides, and other derivatives makes it a valuable compound in both research and industrial applications .

Biological Activity

4-(tert-Butoxycarbonyl)benzoic acid (CAS Number: 20576-82-3) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzoic acid core with a tert-butoxycarbonyl (Boc) protecting group, which can influence its solubility, stability, and interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- Molecular Formula : C₁₂H₁₄O₅

- Molecular Weight : 238.24 g/mol

- Log P (octanol-water partition coefficient) : Approximately 2.23, indicating moderate lipophilicity which can affect membrane permeability and bioavailability .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. For instance, derivatives of benzoic acid have shown promising activity against various bacterial strains:

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 9 mm |

| This compound | Bacillus subtilis | 8 mm |

| This compound | Enterococcus faecium | 15 mm |

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .

Antibiofilm Activity

The antibiofilm potential of this compound has also been assessed. In vitro studies indicated that it could inhibit biofilm formation at a minimum biofilm eradication concentration (MBEC) of 125 µg/mL against Staphylococcus aureus and Enterococcus faecium. This property is significant as biofilms are often resistant to conventional antibiotics, making such compounds valuable in treating chronic infections .

Toxicity Profile

The toxicity of this compound has been investigated using various assays. Preliminary results indicate that while some derivatives exhibit moderate toxicity, the original compound shows lower toxicity profiles compared to structurally similar compounds. This aspect is crucial for its potential therapeutic use, as lower toxicity can enhance the safety margin during clinical applications .

The mechanism underlying the biological activities of this compound is not fully elucidated but may involve interactions with bacterial cell membranes or specific enzymatic pathways. The Boc group may enhance the compound's ability to penetrate lipid membranes, facilitating its antimicrobial effects.

Case Studies and Research Findings

- Synthesis and Evaluation : A comprehensive study synthesized various derivatives of benzoic acid, including those with the Boc group. The synthesized compounds were evaluated for their antimicrobial efficacy against a range of pathogens, yielding several candidates with enhanced activity compared to the parent compound .

- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets, suggesting potential pathways for its action and aiding in the design of more potent analogs .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics with a reasonable half-life in biological systems, supporting its viability as a therapeutic agent .

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBDCOLCHNVWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375436 | |

| Record name | 4-(tert-Butoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20576-82-3 | |

| Record name | 4-(tert-Butoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.